5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide
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Overview
Description
5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide typically involves the bromination of 1-ethyl-1H-imidazole. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of 1-ethyl-1H-imidazole.
Scientific Research Applications
5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for the design of drugs that target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
- 5-(Bromomethyl)-1-phenyl-1H-imidazole hydrobromide
- 5-(Bromomethyl)-1-benzyl-1H-imidazole hydrobromide
Uniqueness
5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromomethyl imidazole derivatives. The presence of the ethyl group at the 1-position influences its solubility, stability, and overall reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-(bromomethyl)-1-ethylimidazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJHBCLWHVTJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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